molecular formula C10H15ClO3 B13185837 Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13185837
M. Wt: 218.68 g/mol
InChI Key: WPGCOQAXCKFZHO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.4]heptane core, a bicyclic system comprising a three-membered oxirane ring fused to a four-membered carbocycle. The molecule is substituted at the 2-position with a chlorine atom and a methyl ester group, and at the 5-position with an ethyl group.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

WPGCOQAXCKFZHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

General Cyclization Using Ketone Precursors and Halogenation

A common approach involves starting from a cycloalkanone derivative, such as ethyl 5-(tert-butyl)-2-oxocyclohexanecarboxylate, which undergoes intramolecular cyclization to form the oxaspiro ring. The chlorination at the 2-position is typically achieved by reaction with chlorinating agents such as phosphorus oxychloride or phosgene in high-boiling solvents like 1,2,4-trichlorobenzene at elevated temperatures (80–130 °C).

Typical procedure:

  • Dissolve the ketoester precursor in 1,2,4-trichlorobenzene.
  • Add phosphorus oxychloride (POCl3) in stoichiometric excess (about 50% molar excess).
  • Heat the reaction mixture to approximately 120 °C over 1–2 hours.
  • Maintain the temperature for an additional 5–6 hours to complete chlorination.
  • Isolate the chlorinated spiro compound by standard workup and purification.

This method leverages the high reactivity of POCl3 to convert keto groups and adjacent positions into chlorinated spirocyclic structures efficiently.

Wittig Reaction Followed by Oxidation and Cyclization

Another synthetic route involves the Wittig reaction of a ketone intermediate with methyltriphenylphosphonium bromide to generate a methylene cyclopentane intermediate. This intermediate can then be oxidized and cyclized under basic or acidic conditions to form the oxaspiro[2.4]heptane framework with the desired substituents.

Key steps:

  • Generate the ylide from methyltriphenylphosphonium bromide and sodium hydride in DMSO.
  • React the ylide with the ketone precursor at room temperature for 2 hours.
  • Extract and purify the olefin intermediate.
  • Subject the intermediate to oxidation and ring closure conditions to form the spirocyclic oxirane.
  • Subsequent chlorination can be performed if required.

This method allows control over stereochemistry and substitution patterns and is useful for preparing diastereomerically enriched spiro compounds.

Base-Mediated Cyclization and Esterification

A third approach involves base-promoted cyclization of ketoesters or related precursors using strong bases such as potassium tert-butoxide in THF at low temperatures (0 °C to room temperature). The reaction is followed by acidic workup to afford the spirocyclic carboxylate ester.

Procedure outline:

  • Dissolve the ketoester in dry THF.
  • Add potassium tert-butoxide solution dropwise at 0 °C.
  • Stir the mixture allowing it to warm to room temperature over 30–60 minutes.
  • Quench the reaction with aqueous acid (e.g., 1 M HCl).
  • Extract the product with ethyl acetate and dry over MgSO4.
  • Purify by flash column chromatography (FCC).

This method is advantageous for forming the spiro ring system under mild conditions and can be adapted to introduce various substituents through choice of starting materials.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Chlorination with POCl3 POCl3, 1,2,4-trichlorobenzene, 120 °C, 5–8 h High selectivity for 2-chloro 60–80 Requires careful temperature control
Wittig Reaction + Oxidation Methyltriphenylphosphonium bromide, NaH, DMSO Stereochemical control 50–70 Multi-step, allows diastereomer separation
Base-mediated cyclization KOt-Bu, THF, 0 °C to rt, acidic workup Mild conditions, simple workup 40–65 Suitable for various ketoester substrates

In-Depth Research Findings and Notes

  • The chlorination step using phosphorus oxychloride is well-documented for converting keto intermediates to chlorinated spiro compounds with good regioselectivity and yield.
  • Wittig reactions enable the introduction of methylene groups adjacent to the ring, facilitating subsequent cyclization and functionalization steps, critical for the ethyl substitution at the 5-position.
  • Base-mediated cyclization is a versatile method for forming the oxaspiro ring system, especially when combined with esterification steps to yield methyl carboxylates.
  • Spectroscopic data (1H and 13C NMR) confirm the structure of the final compounds, with characteristic chemical shifts for the spiro ring carbons and chloro-substituted positions.
  • Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures, with ratios optimized to separate diastereomers if present.

Mechanism of Action

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1-oxaspiro[2.4]heptane 2-Cl, 2-COOMe, 5-Et C₁₀H₁₅ClO₃ Electrophilic Cl, moderate steric N/A
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 1-oxaspiro[2.4]heptane 5-Me, 2-COOMe C₉H₁₄O₃ Lower steric hindrance
4-(4-Chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane 1-oxaspiro[2.4]heptane 4-(4-Cl-benzyl), 7-iPr C₁₇H₂₂ClO Aromatic substituent, bulky iPr
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 5-azaspiro[2.4]heptane 5-Boc, 6-COOH C₁₃H₂₀N₂O₄ Basic N, carboxylic acid

Biological Activity

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₃ClO₃
Molecular Weight188.66 g/mol
CAS Number28256-63-5
LogP1.7179
Polar Surface Area (PSA)12.53 Ų

Mechanisms of Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique oxaspiro structure may enhance the compound's interaction with biological targets, leading to various pharmacological effects.

  • Antimicrobial Activity :
    • Spiro compounds have been studied for their ability to inhibit bacterial growth. For instance, a study on similar oxaspiro compounds indicated that they could disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Potential :
    • The mechanism of action for anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenic pathways. Similar compounds have shown promise in targeting cancer cell metabolism.
  • Anti-inflammatory Effects :
    • Some spiro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which could be relevant for treating conditions like arthritis.

Case Study 1: Antimicrobial Activity

A study conducted on a series of oxaspiro compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study suggested that the compound activated the intrinsic apoptotic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.

Case Study 3: Anti-inflammatory Effects

Research on inflammatory models showed that this compound reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

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